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molecular formula C24H17N B034307 3,6-Diphenyl-9H-carbazole CAS No. 56525-79-2

3,6-Diphenyl-9H-carbazole

Cat. No. B034307
M. Wt: 319.4 g/mol
InChI Key: PCMKGEAHIZDRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09276217B2

Procedure details

25 g 3,6-dibromocarbazole and 20.5 g phenylboronic acid were mixed in 150 mL water and 300 mL dioxane in glove box. Stir vigorously and add 45 g sodium carbonate. Finally add 3 g Pd2DBA3 and 1.5 g tri-t-butylphosphine. Stir and reflux overnight then cool and remove from glove box. Add water to precipitate white solid then filter and collect. Dissolve in dichloromethane and chromatograph on silica eluting with DCM:hexanes 1:2 and elute product as colorless solution which on evaporation and washing with hexanes gives the desired product in ˜80% yield as a fluffy white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Five
Yield
80%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][C:10](Br)=[CH:9][CH:8]=3.[C:16]1(B(O)O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:25](=O)([O-])[O-].[Na+].[Na+].C(P([C:40]([CH3:43])([CH3:42])C)C(C)(C)C)(C)(C)C.O1[CH2:49][CH2:48]OCC1>O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:16]1([C:2]2[CH:3]=[CH:4][C:5]3[NH:6][C:7]4[C:12]([C:13]=3[CH:14]=2)=[CH:11][C:10]([C:42]2[CH:40]=[CH:43][CH:49]=[CH:48][CH:25]=2)=[CH:9][CH:8]=4)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3.4,8.9.10.11.12|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=CC=2NC3=CC=C(C=C3C2C1)Br
Name
Quantity
20.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCOCC1
Step Five
Name
Quantity
3 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
Stir vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir
TEMPERATURE
Type
TEMPERATURE
Details
reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
then cool
CUSTOM
Type
CUSTOM
Details
remove from glove box
CUSTOM
Type
CUSTOM
Details
Add water to precipitate white solid
FILTRATION
Type
FILTRATION
Details
then filter
CUSTOM
Type
CUSTOM
Details
collect
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve in dichloromethane
WASH
Type
WASH
Details
chromatograph on silica eluting with DCM:hexanes 1:2 and elute product as colorless solution which
CUSTOM
Type
CUSTOM
Details
on evaporation
WASH
Type
WASH
Details
washing with hexanes

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=CC=2NC3=CC=C(C=C3C2C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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